molecular formula C19H18INO2 B4882527 3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione

3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione

Cat. No. B4882527
M. Wt: 419.3 g/mol
InChI Key: PBZJWCHOEWQHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylbenzyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMPI, and it has been synthesized through several methods, which will be discussed in DIMPI has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. This paper will explore the synthesis, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of DIMPI.

Mechanism of Action

The mechanism of action of DIMPI involves the inhibition of the proteasome, which is a protein complex responsible for degrading damaged or unwanted proteins in cells. The inhibition of the proteasome leads to the accumulation of unwanted proteins in cells, which ultimately leads to cell death. DIMPI has been found to have a higher affinity for the proteasome than other proteasome inhibitors, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
DIMPI has been found to have several biochemical and physiological effects. Studies have shown that DIMPI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors. DIMPI has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DIMPI in lab experiments is its high affinity for the proteasome, making it a potential candidate for cancer treatment. DIMPI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMPI is its low solubility in water, which can affect its bioavailability and limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on DIMPI. One of the potential future directions is to investigate the potential of DIMPI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to explore the potential of DIMPI in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of unwanted proteins in cells. Additionally, future research could focus on improving the solubility of DIMPI to increase its bioavailability and effectiveness in various applications.
Conclusion:
In conclusion, DIMPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIMPI has been achieved through several methods, and its mechanism of action involves the inhibition of the proteasome, making it a potential candidate for cancer treatment. DIMPI has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on DIMPI, and further research could lead to its potential use in the treatment of various diseases.

Synthesis Methods

DIMPI has been synthesized through several methods, including the condensation reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-iodobenzaldehyde and 3,5-dimethylbenzylamine in the presence of potassium carbonate and acetonitrile. The yield of the reaction is usually around 50-70%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

DIMPI has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that DIMPI can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. DIMPI has been found to induce apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO2/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)21(19(15)23)17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZJWCHOEWQHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.